molecular formula C9H10Cl3F2NO B1460313 2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride CAS No. 2206609-17-6

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride

Cat. No. B1460313
M. Wt: 292.5 g/mol
InChI Key: WMOHWDPFJYDZRW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride is a chemical compound with the molecular formula C9H10Cl3F2NO . It has an average mass of 292.538 Da and a monoisotopic mass of 290.979614 Da . This compound is used in scientific research due to its unique properties and reactivity.


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride consists of a benzylamine core with two chlorine atoms and a difluoroethoxy group attached to the benzene ring .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound serves as a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides, demonstrating its utility in agricultural chemistry. Novel compounds synthesized using derivatives similar to the subject chemical have shown the potential for advancements in herbicide development, with structures confirmed by 1H NMR and MS techniques (Gong Qi-sun, 2005).

Methodological Developments

  • A novel method for preparing 1-substituted 2,2-dimethoxyethylamine hydrochlorides, involving efficient steps such as direct use of aqueous (MeO)2CHCHO for N,O-acetal preparation, highlights the versatility of similar compounds in synthesizing a wide range of substrate scopes. This method emphasizes the compound's role in facilitating complex chemical syntheses (Bo Liu et al., 2009).

Agricultural Chemistry Applications

  • In the context of insecticide synthesis, derivatives similar to the subject compound have been utilized in the production of Teflubenzuron, a notable benzoylurea insecticide. This demonstrates its significance in creating effective pest control solutions with high yield and minimal environmental contamination (Feng Shi-long, 2006).

Advanced Chemical Synthesis

  • The compound's derivatives have been used in the synthesis of trisubstituted ethylenes, showcasing its application in the preparation of novel copolymers. This reflects its contribution to materials science and polymer chemistry, where specific ring-substituted compounds are developed for unique properties (Christian Ibarra et al., 2021).

properties

IUPAC Name

[2,6-dichloro-4-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2F2NO.ClH/c10-7-1-5(15-4-9(12)13)2-8(11)6(7)3-14;/h1-2,9H,3-4,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOHWDPFJYDZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
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2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
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2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
Reactant of Route 5
2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
Reactant of Route 6
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2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride

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